Procyanidin

描述

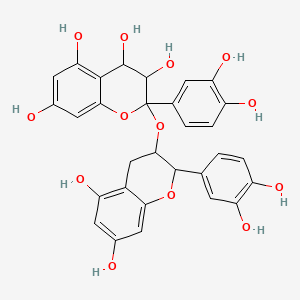

Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-3,4-dihydrochromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O13/c31-14-7-19(35)16-11-25(28(41-23(16)9-14)12-1-3-17(33)20(36)5-12)43-30(13-2-4-18(34)21(37)6-13)29(40)27(39)26-22(38)8-15(32)10-24(26)42-30/h1-10,25,27-29,31-40H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVVOUNEGQIPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858698 | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20347-71-1, 4852-22-6 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-[[2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl]oxy]-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20347-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004852226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Procyanidins: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidins, a class of flavonoids, are oligomeric compounds formed from catechin and epicatechin monomeric units.[1][2] Widely distributed in the plant kingdom, they are integral components of the human diet, found in fruits, vegetables, nuts, and grains.[1] This technical guide provides an in-depth overview of the structure, chemical properties, and biosynthesis of procyanidins. It details established experimental protocols for their extraction, purification, and characterization, and summarizes key quantitative data. Furthermore, this document visualizes the biosynthetic pathway of procyanidins and outlines an experimental workflow for their analysis, providing a critical resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Structure and Classification

Procyanidins are a subgroup of proanthocyanidins, which are themselves a major class of polyphenolic compounds.[1] Their fundamental building blocks are the flavan-3-ol monomers, primarily (+)-catechin and (-)-epicatechin.[3] The oligomers are formed by the linkage of these monomeric units. The complexity of procyanidin structures arises from the variation in the constituent monomers, the type of interflavan linkage, and the degree of polymerization (DP).

1.1. Interflavan Linkages:

Procyanidins are primarily categorized into two main types based on the nature of the bond connecting the flavan-3-ol units:

-

B-type Procyanidins: These are the most common type and are characterized by a single C-C bond between the units. The most frequent linkage occurs between the C4 of the upper unit and the C8 or C6 of the lower unit (C4→C8 or C4→C6).

-

A-type Procyanidins: These possess an additional ether linkage (C2→O→C7) in addition to the C4→C8 or C4→C6 bond, resulting in a more rigid structure.

1.2. Degree of Polymerization:

Procyanidins are also classified based on the number of monomeric units they contain:

-

Dimers: Composed of two flavan-3-ol units (e.g., this compound B1, B2).

-

Trimers: Composed of three flavan-3-ol units (e.g., this compound C1).

-

Oligomers and Polymers: Containing four or more units.

Examples of Common Procyanidins:

-

This compound B1: A B-type dimer consisting of (-)-epicatechin and (+)-catechin units linked by a 4β→8 bond.

-

This compound B2: A B-type dimer composed of two (-)-epicatechin units linked by a 4β→8 bond.

-

This compound C1: A B-type trimer made of three (-)-epicatechin units with two consecutive 4β→8 linkages.

Chemical Properties

The chemical properties of procyanidins are largely dictated by their polyphenolic nature and polymeric structure.

2.1. Solubility:

The solubility of procyanidins is dependent on their degree of polymerization and the solvent's polarity.

-

Oligomeric procyanidins are generally soluble in polar organic solvents such as ethanol, methanol, acetone, ethyl acetate, and glacial acetic acid, as well as in water. They are typically insoluble in non-polar solvents like petroleum ether and chloroform.

-

Polymeric procyanidins exhibit lower solubility in water but can be dissolved in alcohol or sulfite aqueous solutions.

2.2. Antioxidant Activity:

Procyanidins are potent antioxidants. Their antioxidant mechanism involves several actions:

-

Free Radical Scavenging: They can effectively scavenge various free radicals, including hydroxyl and superoxide anion radicals.

-

Metal Chelation: Procyanidins can chelate metal ions, preventing them from participating in oxidation reactions.

-

Redox Interactions: They can interact with and regenerate other endogenous antioxidants, such as α-tocopherol (Vitamin E) and ascorbic acid (Vitamin C). Studies have shown that procyanidins can repair oxidized α-tocopherol and delay the depletion of ascorbic acid.

2.3. Stability:

The stability of procyanidins is influenced by factors such as pH, temperature, and light. They can undergo polymerization at high temperatures and pressures.

Quantitative Data Summary

The following tables summarize key quantitative data for representative procyanidins.

Table 1: Physicochemical Properties of Common Procyanidins

| This compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound B1 | C30H26O12 | 578.52 | 20315-25-7 |

| This compound B2 | C30H26O12 | 578.52 | 29106-49-8 |

| This compound C1 | C45H38O18 | 866.77 | 37064-30-5 |

Table 2: Solubility of Procyanidins

| This compound | Solvent | Approximate Solubility |

| This compound B1 | Ethanol, DMSO, Dimethylformamide | ~30 mg/mL |

| PBS (pH 7.2) | ~10 mg/mL | |

| This compound B2 | Ethanol, DMSO, Dimethylformamide | ~30 mg/mL |

| PBS (pH 7.2) | ~10 mg/mL | |

| This compound C1 | Ethanol, DMSO, Dimethylformamide | ~30 mg/mL |

| PBS (pH 7.2) | ~10 mg/mL |

Biosynthesis of Procyanidins

The biosynthesis of procyanidins is a complex process that originates from the phenylpropanoid pathway, leading into the flavonoid pathway. The key steps involve the synthesis of flavan-3-ol monomers, which are then transported to the vacuole for polymerization.

The following diagram illustrates the major steps in the this compound biosynthetic pathway.

Caption: Biosynthetic pathway of procyanidins.

Experimental Protocols

The analysis of procyanidins requires a multi-step approach involving extraction, purification, separation, and structural elucidation.

5.1. Extraction:

The choice of solvent is critical for efficient extraction and depends on the molecular weight of the target procyanidins.

-

Low Molecular Weight Procyanidins: Methanol and ethanol are effective solvents.

-

High Molecular Weight Procyanidins: Acetone and water mixtures are more suitable.

-

Commonly Used Solvents: Aqueous acetone (e.g., 70%) and methanol are widely used for extracting procyanidins from plant materials. Acidification of the solvent (e.g., with 0.5% HCl or 1% formic acid) can improve extraction efficiency.

Protocol for Solvent Extraction:

-

Sample Preparation: Grind the dried plant material to a fine powder.

-

Extraction: Macerate or sonicate the powder with the chosen solvent system (e.g., 70% acetone with 0.5% HCl) at a specific solid-to-liquid ratio (e.g., 1:25 w/v).

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to remove the organic solvent.

-

Lyophilization: Freeze-dry the aqueous residue to obtain the crude this compound extract.

5.2. Purification:

Crude extracts are often purified to enrich the this compound fraction.

-

Sephadex LH-20 Gel Permeation Chromatography: This is a common method for purifying this compound oligomers. The crude extract is dissolved in a suitable solvent and applied to the column, and procyanidins are eluted.

5.3. Separation and Analysis:

High-Performance Liquid Chromatography (HPLC) is the primary technique for separating procyanidins.

-

Normal-Phase HPLC (NP-HPLC): This method effectively separates procyanidins based on their degree of polymerization. A silica-based column is typically used with a mobile phase gradient of solvents like acetone/water/acetic acid.

-

Reversed-Phase HPLC (RP-HPLC): C18 columns are commonly used to separate monomeric and dimeric procyanidins.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is also suitable for the separation of polymeric procyanidins.

Protocol for NP-HPLC Analysis:

-

Column: Supelcosil LC-Si (e.g., 5 µm, 50 x 2 cm for preparative).

-

Mobile Phase: A gradient of methylene chloride, methanol, and acetic acid/water.

-

Detection: UV detection at 280 nm is common. Fluorescence detection can offer increased sensitivity and specificity.

5.4. Structural Elucidation:

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying and characterizing procyanidins.

-

Mass Spectrometry:

-

Electrospray Ionization (ESI-MS): Can be coupled with HPLC (LC-MS) for online analysis. Procyanidins are often detected as deprotonated molecules [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) provides fragmentation patterns that help in identifying the linkage type (A-type vs. B-type).

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Useful for determining the degree of polymerization of larger procyanidins.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Provides detailed structural information, including the nature of the monomeric units and the position of the interflavanoid bonds.

-

Techniques like COSY, HSQC, and HMBC are employed for structural elucidation. Low-temperature NMR can be used to overcome challenges related to conformational flexibility.

-

The following diagram outlines a general experimental workflow for the extraction and analysis of procyanidins.

Caption: General workflow for this compound analysis.

Signaling Pathways and Biological Activity

Procyanidins exert their biological effects through various signaling pathways. Their antioxidant activity, for instance, is linked to the modulation of cellular redox signaling.

The diagram below illustrates a simplified signaling pathway related to the antioxidant and anti-inflammatory effects of procyanidins.

Caption: this compound-mediated antioxidant and anti-inflammatory signaling.

Conclusion

Procyanidins represent a diverse and complex class of natural compounds with significant biological activities. A thorough understanding of their structure, chemical properties, and biosynthesis is essential for their effective study and potential therapeutic application. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers to extract, identify, and quantify procyanidins from various natural sources. Continued research into the signaling pathways modulated by procyanidins will further elucidate their mechanisms of action and pave the way for their development as novel therapeutic agents.

References

A Technical Guide to the Natural Sources of Procyanidin Oligomers

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the primary natural sources of procyanidin oligomers, detailing their quantitative distribution in various foodstuffs. It further outlines comprehensive experimental protocols for their extraction, purification, and analysis, and illustrates key signaling pathways modulated by these bioactive compounds.

Quantitative Distribution of this compound Oligomers in Natural Sources

This compound oligomers are widely distributed throughout the plant kingdom, with significant concentrations found in fruits, seeds, nuts, and certain beverages. The following tables summarize the quantitative content of this compound oligomers in various natural sources, expressed in milligrams per 100 grams (mg/100g) of fresh weight unless otherwise specified. This data is crucial for identifying potent sources for extraction and for understanding dietary intake.

Table 1: this compound Oligomer Content in Fruits

| Fruit | Monomers (mg/100g) | Dimers (mg/100g) | Trimers (mg/100g) | 4-6mers (mg/100g) | 7-10mers (mg/100g) | Polymers (>10mers) (mg/100g) | Total Procyanidins (mg/100g) |

| Apple (Red Delicious, with peel) | 8.7 | 15.3 | 12.6 | 45.8 | 38.2 | 87.1 | 207.7[1] |

| Apple (Granny Smith, with peel) | 7.9 | 13.8 | 11.4 | 41.2 | 34.4 | 74.6 | 183.3[1] |

| Grape (Red, seed) | 135.4 | 224.1 | 185.7 | 552.3 | 457.2 | 1945.3 | 3500 |

| Cranberry | 2.1 | 9.8 | 11.2 | 35.4 | 28.9 | 42.1 | 129.5 |

| Blueberry | 10.2 | 18.5 | 15.1 | 49.3 | 40.8 | 112.4 | 246.3 |

| Strawberry | 3.2 | 7.1 | 6.4 | 21.5 | 18.2 | 35.8 | 92.2[2] |

| Plum | 12.3 | 25.8 | 21.4 | 68.7 | 57.1 | 125.6 | 310.9 |

| Peach | 4.5 | 9.2 | 7.8 | 25.1 | 20.9 | 45.7 | 113.2 |

Table 2: this compound Oligomer Content in Nuts and Seeds

| Nut/Seed | Dimers (mg/100g) | Trimers (mg/100g) | 4-6mers (mg/100g) | 7-10mers (mg/100g) | Polymers (>10mers) (mg/100g) | Total Procyanidins (mg/100g) |

| Almonds | 9.26 | 7.63 | 27.42 | - | - | -[3] |

| Hazelnuts | - | - | - | - | - | 501[4] |

| Pecans | - | - | - | - | - | 494 |

| Pistachios | - | - | - | - | - | 12 |

| Peanuts (with skin) | - | - | - | - | - | - |

| Grape Seed | 224.1 | 185.7 | 552.3 | 457.2 | 1945.3 | ~3500 |

Table 3: this compound Oligomer Content in Beverages and Other Foods

| Food/Beverage | Monomers (mg/100mL or mg/100g) | Dimers (mg/100mL or mg/100g) | Trimers (mg/100mL or mg/100g) | 4-6mers (mg/100mL or mg/100g) | 7-10mers (mg/100mL or mg/100g) | Polymers (>10mers) (mg/100mL or mg/100g) | Total Procyanidins (mg/100mL or mg/100g) |

| Red Wine | 1.5 | 3.1 | 2.5 | 7.9 | 6.5 | 14.2 | 35.7 |

| Cranberry Juice | 0.5 | 2.2 | 2.8 | 8.9 | 7.4 | 10.1 | 31.9 |

| Dark Chocolate | 10.5 | 25.8 | 35.2 | 65.1 | 28.1 | - | 164.7 |

| Cinnamon | - | - | - | - | - | - | ~8000 |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound oligomers from plant materials.

Extraction of this compound Oligomers

The choice of extraction method depends on the plant matrix, the scale of extraction, and the desired purity of the final extract.

2.1.1. Maceration Extraction

A conventional and straightforward method suitable for initial screening and small-scale extractions.

-

Materials:

-

Dried and powdered plant material (e.g., grape seeds, apple peel)

-

Solvent: Acetone/Water/Acetic Acid (70:29.5:0.5, v/v/v)

-

Stirring plate and magnetic stirrer

-

Centrifuge

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

-

-

Protocol:

-

Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of the extraction solvent to the flask.

-

Stir the mixture on a stirring plate at room temperature for 2 hours.

-

Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

-

Decant and filter the supernatant through Whatman No. 1 filter paper.

-

Repeat the extraction process on the pellet two more times with fresh solvent.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C until the organic solvent is removed.

-

The resulting aqueous extract can be lyophilized or used for further purification.

-

2.1.2. Ultrasound-Assisted Extraction (UAE)

An efficient method that uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher yields and shorter extraction times.

-

Materials:

-

Dried and powdered plant material

-

Solvent: 62% Ethanol in water (v/v)

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

Filtration apparatus

-

Rotary evaporator

-

-

Protocol:

-

Mix 2 g of the powdered plant material with 30 mL of 62% ethanol in a beaker (liquid-to-solid ratio of 15:1).

-

Place the beaker in an ultrasonic bath operating at a frequency of 50 kHz and a power of 400 W.

-

Sonicate the mixture for 29 minutes at a controlled temperature of 53°C.

-

After sonication, centrifuge the mixture at 4000 g for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

Concentrate the extract using a rotary evaporator.

-

2.1.3. Microwave-Assisted Extraction (MAE)

This technique utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction.

-

Materials:

-

Dried and powdered plant material (e.g., grape seeds)

-

Solvent: 80% Ethanol in water (v/v)

-

Microwave extraction system

-

Centrifuge

-

Filtration apparatus

-

Rotary evaporator

-

-

Protocol:

-

Place 1 g of powdered grape seeds in a microwave-safe extraction vessel.

-

Add 8 mL of 80% ethanol (solid/liquid ratio of 1:8 g/mL).

-

Set the microwave power to 600 W and the extraction temperature to 80°C.

-

Apply microwave irradiation for 3 minutes.

-

After extraction, allow the vessel to cool and then centrifuge the contents.

-

Filter the supernatant to obtain the crude extract.

-

Concentrate the extract using a rotary evaporator.

-

Purification of this compound Oligomers

Crude extracts often contain other compounds such as sugars, organic acids, and other phenolics. Purification is necessary to isolate the this compound oligomers.

2.2.1. Solid-Phase Extraction (SPE) using Sephadex LH-20

A common method for separating procyanidins from other compounds based on their affinity for the Sephadex resin.

-

Materials:

-

Crude this compound extract

-

Sephadex LH-20 resin

-

Chromatography column

-

Solvents:

-

Methanol/Water (50:50, v/v) for equilibration and washing

-

Acetone/Water (70:30, v/v) for elution

-

-

-

Protocol:

-

Swell the Sephadex LH-20 resin in 50% methanol/water overnight.

-

Pack the swollen resin into a chromatography column.

-

Equilibrate the column by passing 3-5 column volumes of 50% methanol/water through it.

-

Dissolve the crude extract in a minimal amount of 50% methanol/water and load it onto the column.

-

Wash the column with 2-3 column volumes of 50% methanol/water to remove sugars and other polar compounds.

-

Elute the this compound oligomers with 70% acetone/water.

-

Collect the eluate and remove the acetone using a rotary evaporator.

-

The remaining aqueous solution containing the purified procyanidins can be lyophilized.

-

Analysis of this compound Oligomers

High-Performance Liquid Chromatography coupled with Mass Spectrometry is the gold standard for the separation, identification, and quantification of this compound oligomers.

2.3.1. HPLC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

0-40 min: 4% to 20% B

-

40-60 min: 20% to 35% B

-

60-61 min: 35% to 100% B

-

61-65 min: Hold at 100% B

-

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

PDA Detection: 280 nm

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: 3.5 kV

-

Drying Gas Temperature: 350°C

-

Drying Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Scan Range: m/z 100-2000

-

Fragmentation: Collision-Induced Dissociation (CID) for MS/MS analysis.

-

Signaling Pathways and Experimental Workflows

This compound oligomers have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, insulin signaling, and cell growth.

Signaling Pathways Modulated by this compound Oligomers

3.1.1. NF-κB Signaling Pathway

This compound oligomers can inhibit the activation of the NF-κB pathway, a key regulator of inflammation. They can prevent the phosphorylation and subsequent degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound oligomers.

3.1.2. MAPK Signaling Pathway

This compound oligomers can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. They can inhibit the phosphorylation of key kinases like ERK, JNK, and p38.

Caption: Modulation of the MAPK signaling pathway by this compound oligomers.

3.1.3. Insulin Signaling Pathway

Oligomeric procyanidins have been shown to possess insulin-mimetic properties by interacting with and inducing the autophosphorylation of the insulin receptor, which can lead to increased glucose uptake.

References

- 1. Analysis of Proanthocyanidins in Plant Materials Using Hydrophilic Interaction HPLC-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC-MS analysis of proanthocyanidin oligomers and other phenolics in 15 strawberry cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Procyanidins modify insulinemia by affecting insulin production and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Degree of Polymerization on the Bioactivity of Procyanidins: A Technical Guide for Researchers

Introduction

Procyanidins, a class of proanthocyanidins, are polyphenolic compounds ubiquitously found in fruits, vegetables, nuts, and grains such as grapes, apples, cocoa, and pine bark.[1] They are oligomers and polymers of flavan-3-ol monomeric units, primarily (+)-catechin and (-)-epicatechin.[2][3] The structure of these complex molecules is characterized by their Degree of Polymerization (DP), which refers to the number of constituent flavan-3-ol units.[2][4] Procyanidins are generally classified based on their DP: monomers (DP=1), oligomers (DP 2-10), and polymers (DP >10).

The biological activities of procyanidins, including their renowned antioxidant, anti-inflammatory, and cardioprotective effects, are critically dependent on their DP. However, the relationship between procyanidin size and bioactivity is not linear; it is a complex, system-dependent interplay where a higher DP may be beneficial for certain activities but detrimental to others. This technical guide provides an in-depth analysis of how the degree of polymerization dictates the bioavailability, antioxidant capacity, and anti-inflammatory potential of procyanidins, offering detailed experimental protocols and pathway visualizations for researchers in the field.

Degree of Polymerization: The Critical Determinant of Bioavailability

A fundamental principle governing the bioactivity of procyanidins is that their bioavailability is generally inversely proportional to the degree of polymerization. The molecular size dictates the absorption mechanism and metabolic fate.

Monomers and small oligomers (dimers and trimers) can be absorbed directly through the small intestine into systemic circulation, although this absorption is still relatively low. In contrast, larger oligomers and polymers (DP > 3) are typically not absorbed in their intact form due to their size. These larger molecules transit to the colon, where they are metabolized by the gut microbiota into smaller phenolic acids and other metabolites, which can then be absorbed.

This differential absorption means that low DP procyanidins are responsible for direct systemic effects, while high DP procyanidins primarily exert their influence locally within the gastrointestinal tract or indirectly through their microbial metabolites.

Table 1: Bioavailability of Procyanidins as a Function of Degree of Polymerization (DP)

| Degree of Polymerization (DP) | Classification | Primary Site of Action | Bioavailability & Absorption Characteristics |

| 1 | Monomer | Systemic | Highest absorption in the small intestine. |

| 2-3 | Small Oligomer | Systemic | Can be partially absorbed in the small intestine. |

| 4-10 | Large Oligomer | Primarily Colon | Poorly absorbed; largely pass to the colon for microbial metabolism. |

| >10 | Polymer | Primarily Colon | Essentially no direct absorption; act locally in the gut or are metabolized by microbiota. |

Antioxidant Capacity: A Non-Linear Relationship

The relationship between DP and antioxidant activity is multifaceted. On one hand, a higher DP means more hydroxyl groups are present in the molecule, which can contribute to greater free radical scavenging capacity. On the other hand, increased molecular size can cause steric hindrance, potentially limiting the interaction of these hydroxyl groups with free radicals.

Experimental evidence suggests that antioxidant activity, as measured by common assays like DPPH and FRAP, often increases with DP up to a certain point (e.g., a mean DP of approximately 10), after which the activity may plateau or even decline. Several studies have concluded that oligomeric procyanidins are more potent radical scavengers than their monomeric precursors.

Table 2: Antioxidant Activity of this compound Fractions with Varying Mean DP (mDP) from Ceriops tagal

| Subfraction | Mean Degree of Polymerization (mDP) | DPPH Scavenging Activity (EC₅₀ in µg/mL) | Ferric Reducing Antioxidant Power (FRAP in mmol AAE/g) |

| F4 | 1.43 ± 0.04 | 120.98 ± 2.65 | 3.09 ± 0.05 |

| F5 | 2.59 ± 0.05 | 100.82 ± 1.63 | 3.65 ± 0.04 |

| F6 | 4.88 ± 0.11 | 93.43 ± 1.12 | 4.11 ± 0.06 |

| F7 | 7.21 ± 0.15 | 88.17 ± 1.04 | 4.35 ± 0.05 |

| F8-1 | 9.87 ± 0.23 | 81.33 ± 0.97 | 4.59 ± 0.03 |

| F8-2 | 13.56 ± 0.41 | 94.65 ± 1.28 | 4.08 ± 0.04 |

| F9-1 | 16.79 ± 0.55 | 95.11 ± 1.55 | 4.05 ± 0.07 |

| F9-2 | 22.14 ± 0.78 | 95.87 ± 1.32 | 4.01 ± 0.05 |

| F9-3 | 31.77 ± 1.15 | 96.03 ± 1.41 | 3.98 ± 0.06 |

Data adapted from Zhou et al., 2014. A lower EC₅₀ value indicates higher scavenging activity.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effects of Different Degrees of this compound Polymerization on the Nutrient Absorption and Digestive Enzyme Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant Properties of Procyanidin Fractions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant properties of various procyanidin fractions. Procyanidins, a class of flavonoids, are oligomers and polymers of catechin and epicatechin units. Their degree of polymerization (DP) and structural characteristics significantly influence their biological activities, particularly their antioxidant capacity. This document summarizes quantitative data, details experimental protocols for assessing antioxidant activity, and visualizes key experimental workflows and signaling pathways.

I. Comparative Antioxidant Activity of this compound Fractions

The antioxidant potential of this compound fractions is directly related to their structural features, including the degree of polymerization and the presence of galloyl moieties.[1] Generally, antioxidant activity tends to increase with the degree of polymerization, although an optimal length for specific antioxidant mechanisms may exist.[2][3]

Table 1: Radical Scavenging Activity of this compound Fractions (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

| Source | This compound Fraction | IC50 (µg/mL) | Reference |

| Acacia confusa Stem Bark | F1 (Lowest mDP) | >150 | [4] |

| F9 (High mDP) | ~20 | [4] | |

| F11 (Highest mDP) | ~50 |

mDP: mean degree of polymerization

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound Fractions

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power.

| Source | This compound Fraction | FRAP Value (mmol AAE/g) | Reference |

| Acacia confusa Stem Bark | F1 (Lowest mDP) | 1.33 ± 0.06 | |

| F9 (High mDP) | 6.33 ± 0.04 | ||

| F11 (Highest mDP) | ~3.5 |

AAE: Ascorbic Acid Equivalents

Table 3: Antioxidant Activity of Hawthorn Bark this compound Fractions (ABTS and DPPH Assays)

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another method to measure the radical scavenging activity of antioxidants.

| Fraction | Major Components | ABTS (mmol TE/g) | DPPH (mmol TE/g) | Reference |

| I | (-)-epicatechin, flavonoids | < 8 | < 6 | |

| II | This compound B2 (dimer) | 8.95 - 9.28 | 6.45 - 6.71 | |

| III | Dimers and trimers | 8.95 - 9.28 | 6.45 - 6.71 | |

| IV | Trimers and tetramers | 8.95 - 9.28 | 6.45 - 6.71 |

TE: Trolox Equivalents

II. Experimental Protocols for Antioxidant Assays

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the antioxidant activity of this compound fractions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.

Principle: Antioxidants donate a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing a decrease in absorbance at 517 nm.

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (typically 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the this compound fractions in the same solvent to prepare a series of concentrations.

-

Reaction: Add a defined volume of the sample dilutions to the DPPH working solution. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

-

Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes) to allow the reaction to reach a steady state.

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of scavenging against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).

Principle: The pre-formed ABTS radical cation, which has a blue-green color, is reduced by antioxidants to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.

Procedure:

-

Generation of ABTS•⁺: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours before use.

-

Sample Preparation: Prepare various concentrations of the this compound fractions in a suitable solvent.

-

Reaction: Dilute the ABTS•⁺ solution with a buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of approximately 0.70 (±0.02) at 734 nm. Add the sample to the diluted ABTS•⁺ solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 5-30 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Principle: This assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe (commonly fluorescein) by an antioxidant. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).

Procedure:

-

Reagent Preparation: Prepare a working solution of fluorescein and a solution of the free radical initiator, AAPH.

-

Sample and Standard Preparation: Prepare dilutions of the this compound fractions and a standard antioxidant (e.g., Trolox) in a suitable buffer.

-

Assay in a 96-well plate:

-

Add the fluorescein solution to each well.

-

Add the sample, standard, or blank (buffer).

-

Incubate the plate at 37°C for a period of time (e.g., 30 minutes).

-

Initiate the reaction by adding the AAPH solution.

-

-

Measurement: Immediately begin reading the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-5 minutes for at least 60 minutes.

-

Calculation: Calculate the area under the curve (AUC) for each sample. The net AUC is obtained by subtracting the AUC of the blank. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

Principle: A fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can inhibit this oxidation, thus reducing fluorescence.

Procedure:

-

Cell Culture: Adherent cells, such as HepG2 or Caco-2, are cultured in a 96-well plate until confluent.

-

Loading with DCFH-DA: The cells are pre-incubated with a solution containing DCFH-DA.

-

Treatment with Antioxidants: The cells are then treated with various concentrations of the this compound fractions.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding a peroxyl radical generator like AAPH.

-

Fluorescence Measurement: The fluorescence is measured over time using a microplate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence-time curve. The results are often expressed as quercetin equivalents (QE).

III. Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental Workflow: DPPH Assay

References

- 1. researchgate.net [researchgate.net]

- 2. The Relationship between this compound Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Activities of Fractions of Polymeric Procyanidins from Stem Bark of Acacia confusa - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidins: A Cornerstone of Plant Defense Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Procyanidins, a class of condensed tannins, are pivotal players in the sophisticated defense systems of plants. These polyphenolic compounds, formed from the polymerization of flavan-3-ol units, are integral to a plant's ability to withstand a barrage of biotic and abiotic stresses.[1][2] Their roles extend from acting as potent antioxidants and feeding deterrents to possessing antimicrobial properties.[3][4][5] This technical guide provides a comprehensive overview of the multifaceted role of procyanidins in plant defense, detailing their biosynthesis, the signaling pathways that regulate their production, and their direct and indirect defensive actions.

The Biosynthesis of Procyanidins: A Branch of the Flavonoid Pathway

The synthesis of procyanidins is intricately linked to the broader flavonoid biosynthetic pathway, a well-characterized metabolic route in plants. The pathway initiates with the production of flavan-3-ol monomers, primarily (+)-catechin and (-)-epicatechin, which serve as the building blocks for procyanidin polymers.

Two key enzymes, leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR), are responsible for the production of these monomers. LAR converts leucocyanidin into (+)-catechin, while ANR reduces cyanidin to (-)-epicatechin. The expression and activity of these enzymes are critical control points in determining the accumulation and composition of procyanidins in different plant tissues and in response to environmental cues. The subsequent polymerization of these flavan-3-ol units leads to the formation of this compound oligomers and polymers with varying degrees of polymerization.

Caption: Simplified this compound biosynthetic pathway.

Regulatory Networks Controlling this compound Biosynthesis

The production of procyanidins is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. These proteins form a regulatory complex, often referred to as the MBW complex, which binds to the promoter regions of structural genes in the flavonoid pathway, thereby activating their expression.

Plant hormones also play a crucial role in modulating this compound biosynthesis in response to developmental and environmental signals. For instance, jasmonic acid (JA) and salicylic acid (SA), key signaling molecules in plant defense against necrotrophic and biotrophic pathogens, respectively, have been shown to influence the expression of this compound-related genes. Abscisic acid (ABA) is another hormone implicated in regulating this compound accumulation, particularly in response to abiotic stresses like drought.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. Advances in Biosynthesis and Biological Functions of Proanthocyanidins in Horticultural Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proanthocyanidins: target compounds as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of the Neuroprotective Effects of Procyanidins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research into the neuroprotective effects of procyanidins, a class of polyphenolic compounds found abundantly in various plants, fruits, and seeds. Procyanidins have garnered significant attention for their potent antioxidant, anti-inflammatory, and cell-regulatory properties, making them promising candidates for the development of novel neuroprotective therapeutics. This document synthesizes findings from key in vitro and in vivo studies, detailing the molecular mechanisms, experimental models, and quantitative outcomes associated with their neuroprotective potential.

Core Mechanisms of Procyanidin-Mediated Neuroprotection

Procyanidins exert their neuroprotective effects through multiple, interconnected signaling pathways. Key mechanisms include the mitigation of oxidative stress, suppression of neuroinflammation, activation of pro-survival pathways, and regulation of cellular degradation processes like apoptosis and autophagy.

One of the most well-documented mechanisms is the ability of procyanidins to combat oxidative stress by activating the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1][2][3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like procyanidins, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and detoxification enzymes.[1][2]

Studies have shown that treatment with procyanidins significantly increases the nuclear accumulation of Nrf2 and upregulates downstream targets such as heme oxygenase 1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). This enhanced antioxidant defense system leads to decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). The critical role of this pathway was confirmed in studies where silencing the Nrf2 gene abolished the protective effects of procyanidins against neurotoxin-induced damage.

Neuroinflammation is a key contributor to the progression of neurodegenerative diseases. Procyanidins have been shown to exert potent anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. In models of cerebral ischemia-reperfusion injury, procyanidins significantly suppressed the activation of the TLR4-p38-NF-κB-NLRP3 inflammasome pathway. This inhibition leads to a marked reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β). Further studies have implicated the inhibition of NF-κB and MAPK pathways in reducing inflammation and subsequent neuronal apoptosis.

References

Procyanidin and Gut Microbiota Interaction: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidins, a class of polyphenols abundant in various plant-based foods, are increasingly recognized for their significant health benefits, largely mediated through their interaction with the gut microbiota. Due to their complex polymeric structure, a substantial portion of ingested procyanidins escapes absorption in the upper gastrointestinal tract and accumulates in the colon. Here, they are biotransformed by the resident microbiota into a variety of bioactive, low-molecular-weight phenolic acids. This intricate interplay not only modulates the composition and function of the gut microbiome, favoring the proliferation of beneficial bacteria, but also generates metabolites that exert potent anti-inflammatory, antioxidant, and gut barrier-protective effects. This guide provides a comprehensive overview of the core mechanisms governing procyanidin-gut microbiota interactions, detailed experimental protocols for their investigation, quantitative data on their effects, and visualizations of the key signaling pathways involved.

Core Mechanisms of this compound-Gut Microbiota Interaction

The interaction between procyanidins and the gut microbiota is a bidirectional relationship. Procyanidins, particularly oligomers and polymers, are poorly absorbed in the small intestine, allowing them to reach the colon in high concentrations[1]. In the colon, they are extensively metabolized by the gut microbiota into smaller, more readily absorbable phenolic compounds.

1.1. Microbial Metabolism of Procyanidins

Gut bacteria possess a wide array of enzymes capable of breaking down the complex structures of procyanidins. The primary metabolic transformations include the cleavage of interflavan bonds and ring-fission of the flavan-3-ol units. This process generates a series of smaller phenolic acids, with the most commonly identified metabolites being:

-

Phenyl-γ-valerolactones : Such as 5-(3',4'-dihydroxyphenyl)-γ-valerolactone and 5-(3'-hydroxyphenyl)-γ-valerolactone[2][3].

-

Phenylacetic acids : Including 2-(3,4-dihydroxyphenyl)acetic acid and 3-hydroxyphenylacetic acid[2].

-

Phenylpropionic acids : Such as 3-(3-hydroxyphenyl)propionic acid[2].

-

Other phenolic acids : Including benzoic acid and its derivatives.

These metabolites are more bioavailable than their parent this compound compounds and are believed to be responsible for many of the systemic health benefits attributed to this compound consumption.

1.2. Modulation of Gut Microbiota Composition

Procyanidins and their metabolites exert a selective pressure on the gut microbial community, acting as prebiotics and antimicrobials. They have been shown to:

-

Promote the growth of beneficial bacteria : Studies have consistently demonstrated an increase in the relative abundance of beneficial genera such as Bifidobacterium and Lactobacillus following this compound supplementation.

-

Inhibit pathogenic bacteria : The antimicrobial properties of procyanidins can suppress the growth of potentially harmful bacteria.

-

Modulate the Firmicutes to Bacteroidetes ratio : Some studies suggest that procyanidins can influence the ratio of the two dominant phyla in the gut, Firmicutes and Bacteroidetes, which is often associated with metabolic health.

1.3. Health Benefits of the Interaction

The interplay between procyanidins and the gut microbiota leads to a range of health-promoting effects, including:

-

Anti-inflammatory effects : this compound metabolites can suppress inflammatory signaling pathways, such as the NF-κB and MAPK pathways, in the gut mucosa.

-

Enhancement of gut barrier function : By modulating the expression of tight junction proteins, this compound metabolites can strengthen the intestinal barrier, reducing gut permeability and preventing the translocation of harmful substances.

-

Antioxidant activity : Both procyanidins and their metabolites can scavenge reactive oxygen species, protecting intestinal cells from oxidative damage.

-

Systemic metabolic benefits : The absorption of bioactive metabolites can contribute to improved glucose homeostasis and lipid metabolism, offering protection against metabolic syndrome.

Quantitative Data on this compound-Gut Microbiota Interactions

The following tables summarize quantitative data from various studies investigating the effects of procyanidins on gut microbiota composition and metabolite production.

Table 1: Effect of this compound Supplementation on Gut Microbiota Relative Abundance in Animal Models

| Study Reference | Animal Model | This compound Source & Dose | Duration | Key Findings (Relative Abundance Changes) |

| Mice (DSS-induced colitis model) | Grape Seed Extract (Biombalance™) | 10 days | Increased: Muribaculum, Lactobacillus, Muscispirillum, Roseburia, Bifidobacterium. Decreased: Proteobacteria, Enterococcus. | |

| Broiler Hens | Grape Seed Extract (1% and 2%) | 2-36 weeks | Increased: Bifidobacteriaceae, Lactobacillaceae, Lachnospiraceae. Decreased: Bacteroidetes. | |

| Mice (Neural tube defect model) | Not specified | Not specified | Firmicutes/Bacteroidetes ratio of 0.89 in control and 1.14 in the model group. | |

| Mice | Phycocyanin (a type of this compound) | 4 weeks | Decreased: Bacteroidetes. Increased: Firmicutes, Deferribacteres. |

Table 2: Production of Short-Chain Fatty Acids (SCFAs) and Phenolic Metabolites from In Vitro Fermentation of Procyanidins

| Study Reference | This compound Source | Fermentation Model | Key Metabolites Quantified (Peak Concentrations) |

| Syrah Grape Pericarp Powder | Human fecal microbiota in vitro | Phenolic Metabolites: Sum of metabolites ~150 µM at 24h. SCFAs: Total SCFAs ~120 mM at 24h (primarily acetate, propionate, and butyrate). | |

| Apple Matrices | Human fecal microbiota in vitro | 5-(3,4-dihydroxyphenyl)-ɣ-valerolactone: ~0.02 mM. 5-(3-hydroxyphenyl)-ɣ-valerolactone: ~0.04 mM. 5-(3-hydroxyphenyl)valeric acid: ~0.015 mM. | |

| Purified Procyanidins (A2, B2), Apple & Cranberry Extracts | Human fecal microbiota in vitro | Total Phenolic Metabolites (Mass Recovery): 20.0% to 56.9% of initial this compound mass after 24h. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-gut microbiota interactions.

3.1. In Vitro Anaerobic Fermentation of Procyanidins with Human Fecal Microbiota

This protocol is designed to simulate the fermentation of procyanidins in the human colon.

Materials:

-

Anaerobic chamber or workstation.

-

Sterile fermentation vessels.

-

Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).

-

This compound extract or purified compound.

-

Fresh human fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

-

Phosphate-buffered saline (PBS), sterile and anaerobic.

-

Centrifuge.

Procedure:

-

Preparation of Fecal Slurry: Inside an anaerobic chamber, homogenize fresh fecal samples in anaerobic PBS to create a 10-20% (w/v) slurry. Centrifuge at a low speed to pellet large debris, and use the supernatant as the fecal inoculum.

-

Fermentation Setup: Add the anaerobic basal medium to sterile fermentation vessels. Add the this compound substrate to the desired final concentration.

-

Inoculation: Inoculate the medium with the fecal slurry (typically 5-10% v/v).

-

Incubation: Incubate the vessels at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours), with gentle shaking.

-

Sampling: At various time points (e.g., 0, 6, 12, 24, 48 hours), aseptically collect aliquots for microbiota and metabolite analysis. Immediately store samples at -80°C.

3.2. Animal Studies Investigating this compound and Gut Microbiota

This protocol outlines a typical animal study to assess the in vivo effects of procyanidins.

Materials:

-

Laboratory animals (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Standard chow diet and a diet supplemented with procyanidins at a specific concentration.

-

Metabolic cages for fecal collection.

-

Equipment for oral gavage (if applicable).

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions for at least one week, providing standard chow and water ad libitum.

-

Group Allocation: Randomly divide animals into control and treatment groups (e.g., control diet vs. This compound-supplemented diet).

-

Dietary Intervention: Feed the animals their respective diets for a predetermined period (e.g., 4-12 weeks).

-

Fecal Sample Collection: Collect fresh fecal pellets from each animal at baseline and at the end of the study. Store immediately at -80°C for microbiota and metabolite analysis.

-

Tissue Collection: At the end of the study, euthanize the animals and collect intestinal tissues and contents for further analysis (e.g., gene expression, histology).

3.3. 16S rRNA Sequencing and Bioinformatic Analysis of Gut Microbiota

This protocol describes the process of analyzing the microbial composition of fecal samples.

Materials:

-

DNA extraction kit suitable for fecal samples.

-

PCR reagents, including primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4).

-

Next-generation sequencing platform (e.g., Illumina MiSeq).

-

Bioinformatics software (e.g., QIIME 2, DADA2).

Procedure:

-

DNA Extraction: Extract total genomic DNA from fecal samples using a validated kit, ensuring the removal of PCR inhibitors.

-

PCR Amplification: Amplify the target 16S rRNA gene region using PCR with barcoded primers for sample multiplexing.

-

Library Preparation and Sequencing: Purify the PCR products, quantify the DNA, pool the samples, and perform sequencing on a next-generation platform.

-

Bioinformatic Analysis:

-

Quality Control: Demultiplex the raw sequencing reads and perform quality filtering to remove low-quality sequences.

-

ASV/OTU Picking: Use pipelines like DADA2 or QIIME 2 to identify Amplicon Sequence Variants (ASVs) or cluster sequences into Operational Taxonomic Units (OTUs).

-

Taxonomic Classification: Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).

-

Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) metrics.

-

Statistical Analysis: Perform statistical tests to identify differentially abundant taxa between experimental groups.

-

3.4. UPLC-Q-TOF-MS/MS for Metabolite Analysis

This protocol is for the identification and quantification of this compound metabolites in fecal or fermentation samples.

Materials:

-

Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS).

-

C18 analytical column.

-

Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid).

-

Standards for known this compound metabolites.

-

Sample extraction solvents (e.g., methanol, ethyl acetate).

Procedure:

-

Sample Extraction: Extract metabolites from fecal or fermentation samples using an appropriate solvent system. Centrifuge to remove solids and collect the supernatant.

-

UPLC Separation: Inject the extracted sample onto the UPLC system. Separate the metabolites using a gradient elution program on the C18 column.

-

MS/MS Analysis: Analyze the eluting compounds using the Q-TOF-MS in both positive and negative ionization modes. Acquire full scan MS and data-dependent MS/MS spectra.

-

Data Analysis:

-

Metabolite Identification: Identify metabolites by comparing their retention times, accurate mass, and MS/MS fragmentation patterns with authentic standards or by searching against metabolite databases.

-

Quantification: Quantify the identified metabolites by constructing calibration curves using authentic standards.

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound metabolites in the gut.

4.1. Inhibition of the NF-κB Signaling Pathway

This compound metabolites can suppress intestinal inflammation by inhibiting the activation of the NF-κB pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound metabolites.

4.2. Modulation of the MAPK Signaling Pathway and Gut Barrier Function

This compound metabolites can also influence the MAPK signaling pathway, which plays a role in regulating the expression of tight junction proteins and maintaining gut barrier integrity.

Caption: Modulation of MAPK signaling and gut barrier function by this compound metabolites.

4.3. Experimental Workflow for this compound-Gut Microbiota Research

This diagram outlines the logical flow of a typical research project in this area.

Caption: A typical experimental workflow for studying this compound-gut microbiota interactions.

Conclusion and Future Directions

The interaction between procyanidins and the gut microbiota represents a promising area of research for the development of novel therapeutic and preventative strategies for a range of chronic diseases. The modulation of the gut microbiome composition and the production of bioactive metabolites are key to the health benefits of procyanidins. Future research should focus on further elucidating the specific bacterial species and enzymatic pathways involved in this compound metabolism, as well as the precise molecular mechanisms by which their metabolites exert their effects on host physiology. Well-controlled human clinical trials are also needed to translate the promising findings from preclinical studies into tangible health benefits for the population. This technical guide provides a solid foundation for researchers to design and execute rigorous studies in this exciting and rapidly evolving field.

References

Whitepaper: Discovery and Isolation of Novel Procyanidin Compounds

An in-depth technical guide on the discovery and isolation of novel procyanidin compounds.

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Procyanidins, a class of flavonoids, are oligomeric and polymeric flavan-3-ols, that are abundant in fruits, vegetables, nuts, and seeds. They are known for their potent antioxidant, anti-inflammatory, and cardioprotective properties. The structural diversity of procyanidins, arising from the number of constituent monomeric units, their stereochemistry, and the linkage patterns between them, presents a significant opportunity for the discovery of novel compounds with unique biological activities. This guide provides a comprehensive overview of the methodologies for the discovery and isolation of novel this compound compounds, with a focus on data presentation, detailed experimental protocols, and visual representations of key processes.

2. Discovery of Novel this compound Compounds

The discovery of novel procyanidins often involves the exploration of unconventional plant sources and the use of advanced analytical techniques.

2.1. Novel Sources of Procyanidins

Recent research has focused on exploring underutilized plant materials as rich sources of novel procyanidins.

| Plant Source | Novel this compound Type | Reference |

| Litchi chinensis pericarp | This compound A-type trimers and tetramers | |

| Peanut skin | A-type this compound oligomers up to nonamers | |

| Grape seeds | This compound C1 | |

| Pine bark | This compound B1, B3, C1 |

3. Isolation and Purification of Novel Procyanidins

The isolation of procyanidins is a multi-step process that involves extraction, fractionation, and purification.

3.1. Experimental Protocol: Extraction

A detailed protocol for the extraction of procyanidins from plant material is provided below.

-

Sample Preparation: The plant material is freeze-dried and ground into a fine powder.

-

Solvent Extraction: The powdered sample is extracted with a 70% acetone solution (v/v) at a solid-to-liquid ratio of 1:10 (g/mL) for 24 hours at room temperature. The extraction is repeated three times.

-

Solvent Removal: The combined extracts are concentrated under reduced pressure at 40°C to remove the acetone.

-

Liquid-Liquid Partitioning: The aqueous residue is then partitioned with n-hexane to remove lipids and chlorophyll, followed by ethyl acetate to extract the procyanidins.

3.2. Experimental Protocol: Chromatographic Purification

The crude this compound extract is subjected to multiple chromatographic steps for purification.

-

Sephadex LH-20 Column Chromatography: The ethyl acetate fraction is loaded onto a Sephadex LH-20 column and eluted with a gradient of ethanol-water to separate the procyanidins based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with procyanidins are further purified by preparative HPLC on a C18 column. A gradient of acetonitrile and water, both containing 0.1% formic acid, is used as the mobile phase.

4. Structural Characterization

The structure of the isolated procyanidins is elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the procyanidins.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the monomeric units, their sequence, and the interflavan linkage.

5. Signaling Pathways and Experimental Workflows

5.1. Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and characterization of novel procyanidins.

5.2. This compound Modulation of Cellular Signaling Pathways

Procyanidins have been shown to modulate various signaling pathways involved in cellular processes.

Caption: this compound modulation of the Keap1-Nrf2 antioxidant signaling pathway.

The discovery and isolation of novel this compound compounds remain a promising area of research for the development of new therapeutic agents. The combination of exploring diverse natural sources and employing advanced analytical and purification techniques is crucial for uncovering the vast structural and functional diversity of these fascinating molecules. The methodologies and workflows presented in this guide provide a solid foundation for researchers to build upon in their quest for novel procyanidins.

Methodological & Application

Application Notes and Protocols for Procyanidin Extraction from Grape Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidins, a class of flavonoids, are abundant in grape seeds and are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and cardioprotective properties. The efficient extraction of these bioactive compounds is a critical first step in research, development, and manufacturing. This document provides detailed application notes and protocols for various methods of procyanidin extraction from grape seeds, including conventional and modern techniques. The information is intended to guide researchers and professionals in selecting and optimizing an extraction strategy tailored to their specific needs, considering factors such as yield, purity, cost, and environmental impact.

Extraction Methods Overview

Several methods have been developed for the extraction of procyanidins from grape seeds. These can be broadly categorized as conventional solvent-based methods and modern techniques that enhance extraction efficiency. The choice of method depends on the desired scale of operation, the end-use of the extract, and available resources.

-

Solvent Extraction: This is the most traditional and widely used method. It relies on the principle of dissolving procyanidins in a suitable solvent. Common solvents include ethanol, methanol, acetone, and ethyl acetate, often in aqueous mixtures.

-

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of procyanidins into the solvent.

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the plant material, which accelerates the extraction process by increasing the diffusion rate of procyanidins from the grape seeds.

-

Supercritical Fluid Extraction (SFE): This "green" technology uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract procyanidins.

Quantitative Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on the extraction of procyanidins from grape seeds using different methods. These values can serve as a guide for comparing the efficiency of each technique.

Table 1: Solvent Extraction of Procyanidins from Grape Seeds

| Solvent System | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | This compound Yield/Total Phenolic Content | Reference |

| 70% Acetone (aq) | Room Temperature | 24 h | - | 17.5% (w/w) | [1] |

| Ethyl Acetate/Water (90:10) | Not Specified | Not Specified | Not Specified | Optimal for analytical purposes | [2] |

| 94% Ethanol | 25 | 55 min | 1:10 | 9.70 ± 0.39 mg CE/g DW | [3] |

| 70% Ethanol | Not Specified | Not Specified | 1:10 | - | [4] |

Table 2: Ultrasound-Assisted Extraction (UAE) of Procyanidins from Grape Seeds

| Solvent | Temperature (°C) | Time (min) | Ultrasonic Power (W) | Solid-to-Liquid Ratio (g/mL) | This compound Yield/Total Phenolic Content | Reference |

| 47% Ethanol | 60 | 53 | - | 1:10.14 | 26.56 mg CE/g FW | [5] |

| Ethanol/Water with Cellulase | 50 | 40 | 200 | - | High extraction efficiency |

Table 3: Microwave-Assisted Extraction (MAE) of Procyanidins from Grape Seeds

| Solvent | Temperature (°C) | Time (min) | Microwave Power (W) | Solid-to-Liquid Ratio (g/mL) | This compound Yield/Total Phenolic Content | Reference |

| 94% Ethanol | 170 | 55 | - | 1:10 | 56.37 ± 8.37 mg CE/g DW | |

| 80% Ethanol | 80 | 3 | 600 | 1:8 | 22.73% (w/w) | |

| Methanol | Not Specified | 0.33 - 3.33 | 150 - 300 | - | 392 mg TAE/g crude extract | |

| Methanol with 10% Water | Not Specified | 0.33 - 3.33 | 150 - 300 | - | 429 mg TAE/g crude extract |

Table 4: Supercritical Fluid Extraction (SFE) of Procyanidins from Grape Seeds

| Co-solvent | Temperature (°C) | Pressure (bar) | Co-solvent (%) | This compound Yield/Total Phenolic Content | Reference |

| Ethanol | 50 | 300 | 20 | Maximum extraction of gallic acid, epigallocatechin, and epigallocatechin gallate | |

| Ethanol | 30 | 300 | 20 | Maximum extraction of catechin and epicatechin | |

| Ethanol | 30 | 250 | 15 | Maximum extraction of epicatechin gallate | |

| Ethanol | 44 - 46 | 153 - 161 | <7 | 12.32% extract yield, 2.45 mg GAE/mL total phenols | |

| Methanol | - | - | 40 | >79% removal of catechin and epicatechin |

CE: Catechin Equivalents; DW: Dry Weight; FW: Fresh Weight; GAE: Gallic Acid Equivalents; TAE: Tannic Acid Equivalents.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key extraction methods.

Solvent Extraction Protocol

This protocol describes a standard laboratory-scale solvent extraction procedure.

Materials and Equipment:

-

Grape seeds (dried and ground)

-

Solvent (e.g., 70% acetone in water, or 94% ethanol)

-

Erlenmeyer flask or beaker

-

Magnetic stirrer and stir bar or orbital shaker

-

Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)

-

Rotary evaporator

-

Analytical balance

Procedure:

-

Preparation of Grape Seeds: Dry the grape seeds at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried seeds into a fine powder using a laboratory mill to increase the surface area for extraction.

-

Extraction:

-

Weigh a known amount of the ground grape seed powder (e.g., 10 g).

-

Place the powder in an Erlenmeyer flask.

-

Add the chosen solvent at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).

-

Stir the mixture using a magnetic stirrer or place it on an orbital shaker.

-

Conduct the extraction for the desired time and at the specified temperature (e.g., 24 hours at room temperature or 55 minutes at 25°C).

-

-

Filtration: Separate the solid residue from the liquid extract by vacuum filtration through filter paper. Wash the residue with a small amount of fresh solvent to recover any remaining extract.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40-50°C) to remove the solvent.

-

Drying and Weighing: Dry the resulting crude extract in a vacuum oven or by freeze-drying to obtain a solid powder. Weigh the final extract to determine the yield.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol outlines the steps for performing UAE for enhanced this compound extraction.

Materials and Equipment:

-

Grape seeds (dried and ground)

-

Solvent (e.g., 47% ethanol in water)

-

Beaker or extraction vessel

-

Ultrasonic bath or probe sonicator

-

Temperature controller

-

Filtration apparatus

-

Rotary evaporator

-

Analytical balance

Procedure:

-

Preparation of Grape Seeds: Prepare the grape seeds as described in the solvent extraction protocol.

-

Extraction:

-

Place a known amount of the ground grape seed powder into the extraction vessel.

-

Add the solvent at the desired solid-to-liquid ratio (e.g., 1:10.14 g/mL).

-

Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Set the extraction temperature (e.g., 60°C) and sonication time (e.g., 53 minutes).

-

If using a probe sonicator, set the desired power level (e.g., 200 W).

-

Begin sonication.

-

-

Post-Extraction: After the extraction is complete, follow the filtration, solvent removal, and drying steps as described in the solvent extraction protocol.

Microwave-Assisted Extraction (MAE) Protocol

This protocol provides a general procedure for MAE of procyanidins.

Materials and Equipment:

-

Grape seeds (dried and ground)

-

Solvent (e.g., 94% ethanol or 80% ethanol in water)

-

Microwave extraction vessel (Teflon or other microwave-transparent material)

-

Microwave extraction system with temperature and power control

-

Filtration apparatus

-

Rotary evaporator

-

Analytical balance

Procedure:

-

Preparation of Grape Seeds: Prepare the grape seeds as described in the solvent extraction protocol.

-

Extraction:

-

Place a weighed amount of the ground grape seed powder into the microwave extraction vessel.

-

Add the chosen solvent at the specified solid-to-liquid ratio (e.g., 1:10 or 1:8 g/mL).

-

Seal the vessel and place it in the microwave extractor.

-

Set the extraction parameters: temperature (e.g., 170°C or 80°C), time (e.g., 55 minutes or 3 minutes), and microwave power (e.g., 600 W).

-

Start the microwave program.

-

-

Cooling and Filtration: After the extraction is complete, allow the vessel to cool to a safe temperature before opening. Filter the extract as described previously.

-

Solvent Removal and Drying: Follow the solvent removal and drying steps as outlined in the solvent extraction protocol.

Supercritical Fluid Extraction (SFE) Protocol

This protocol provides a general outline for SFE using supercritical CO₂. Specific parameters will vary depending on the equipment and the target this compound profile.

Materials and Equipment:

-

Grape seeds (dried, ground, and preferably defatted)

-

Supercritical fluid extraction system

-

High-pressure CO₂ source

-

Co-solvent pump and reservoir (e.g., for ethanol)

-

Extraction vessel

-

Separator vessels

-

Analytical balance

Procedure:

-

Preparation of Grape Seeds: Prepare the grape seeds as described previously. For SFE, it is often beneficial to first defat the grape seeds using a non-polar solvent or supercritical CO₂ without a co-solvent to remove oils that can interfere with this compound extraction.

-

Loading the Extractor: Pack the ground grape seed powder into the extraction vessel.

-

Setting Parameters:

-

Pressurize the system with CO₂ to the desired extraction pressure (e.g., 153-300 bar).

-

Set the temperature of the extraction vessel (e.g., 30-50°C).

-

If using a co-solvent, set the co-solvent pump to deliver the desired percentage of the co-solvent (e.g., <7% to 20% ethanol) into the CO₂ stream.

-

-

Extraction: Start the flow of supercritical CO₂ (with or without co-solvent) through the extraction vessel. The procyanidins will be dissolved in the supercritical fluid.

-

Separation: The extract-laden supercritical fluid flows into one or more separator vessels where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the procyanidins to precipitate and be collected.

-

Collection and Analysis: Collect the precipitated extract from the separator(s). The CO₂ can be recycled. The collected extract can then be further purified and analyzed.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for each extraction method.

Caption: Workflow for Solvent Extraction of Procyanidins.

Caption: Workflow for Ultrasound-Assisted Extraction.

Caption: Workflow for Microwave-Assisted Extraction.

Caption: Workflow for Supercritical Fluid Extraction.

Conclusion